Ficaprenol 11

Vue d'ensemble

Description

Ficaprenol 11 is a polyene macrolide antibiotic produced by the bacterium Streptomyces griseus. It is a member of the polyene macrolide family, which includes erythromycin, spiramycin, and other related compounds. This compound is an important antibiotic used in the treatment of various bacterial infections. It is also used in the laboratory for biochemical and physiological research.

Applications De Recherche Scientifique

Characterization and Composition

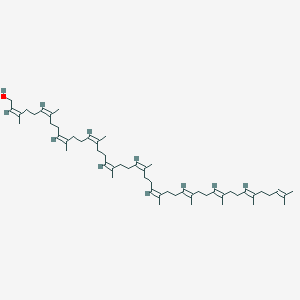

Ficaprenol-11, a significant component in the mixture of polyprenols isolated from Ficus elastica (decorative rubber plant), has been characterized through various spectroscopy and chromatography techniques. This characterization highlights its unique structural features, including three trans internal isoprene residues and a cis OH-terminal isoprene residue. The studies suggest that ficaprenol-11 and similar compounds may be identical to castaprenol-11 and others, emphasizing their relevance in the plant's biochemistry (Stone et al., 1967). Further structural characterization by Tanaka and Takagi (1979) determined the location of internal trans and cis isoprene units in ficaprenol-11, enhancing understanding of its molecular structure (Tanaka & Takagi, 1979).

Analytical Techniques

The development of high-performance liquid-chromatographic methods has enabled the resolution of ficaprenol and dolichol derivatives. This technique is critical for determining ficaprenol composition and can be applied to various polyprenol mixtures as both an analytical and preparative tool, illustrating the versatility of ficaprenol-11 in scientific research (Keenan, Rice, & Quock, 1977).

Biosynthesis and Distribution

Kurisaki et al. (1997) explored the distribution of polyprenols and dolichols, including ficaprenol-11, in soybean plants. Their study revealed that different plant tissues contain varying quantities of these compounds, with ficaprenols being predominant in leaves. This research contributes to the understanding of the biosynthesis and localization of ficaprenol-11 within plant systems (Kurisaki, Sagami, & Ogura, 1997).

Mécanisme D'action

Target of Action

Ficaprenol 11, also known as Malloprenol-11, is a type of polyprenol, a class of polyisoprenoid alcohols . Polyprenols play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins . .

Mode of Action

It’s known that polyprenols like this compound are involved in the biosynthesis of glycoproteins . They act as coenzymes of membrane-active transport systems for polysaccharides, peptidoglycans, and carbohydrate-containing biopolymers .

Biochemical Pathways

Polyprenols, including this compound, are involved in the biosynthesis of glycoproteins . The reduction pathway leading to the formation of dolichol, a type of polyprenol, was clarified with the identification of SRD5A3, which is the polyprenol reductase . .

Pharmacokinetics

It’s known that polyprenols are lipophilic, suggesting they may have good absorption and distribution characteristics . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Polyprenols like this compound are known to play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins .

Analyse Biochimique

Cellular Effects

Polyprenols, including Ficaprenol 11, are known to be involved in various cellular processes, including the biosynthesis of glycoproteins .

Metabolic Pathways

This compound is part of the metabolic pathways involving isoprene units. The alignment of the isoprene units in this compound was estimated to be in the order: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit .

Propriétés

IUPAC Name |

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-RTRZQXHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

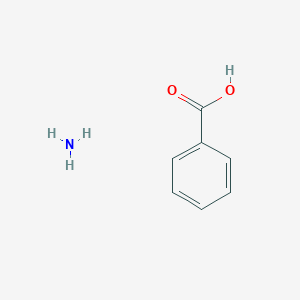

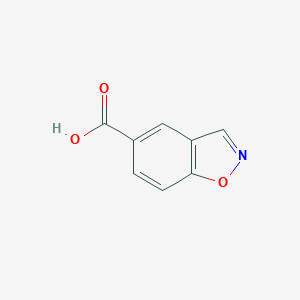

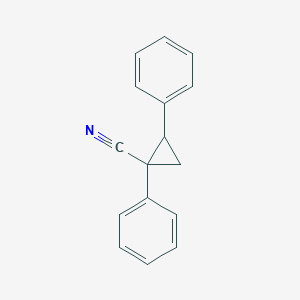

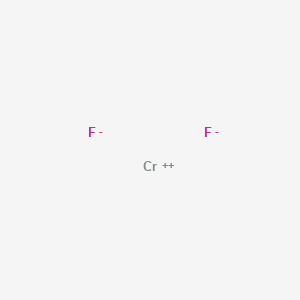

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Ficaprenol-11?

A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []

Q2: Where has Ficaprenol-11 been found in nature?

A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []

Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?

A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []

Q4: What analytical techniques have been used to characterize Ficaprenol-11?

A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)